molecular formula C15H17N5OS B13370566 6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370566
M. Wt: 315.4 g/mol
InChI Key: PUGVCMWSDIZSLK-UHFFFAOYSA-N
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Description

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a privileged scaffold known for its diverse pharmacological potential . The incorporation of a morpholinylethyl side chain is a strategic modification often employed to fine-tune the molecule's physicochemical properties, particularly its solubility and potential for target interaction . The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has been identified as a promising structure in the development of novel enzyme inhibitors. Research on analogous compounds has demonstrated potent inhibitory activity against enzymes like urease, which is a virulence factor in various pathogenic microorganisms . Furthermore, derivatives of this scaffold have shown significant potential as selective inhibitors of tyrosine kinases, such as c-Met, which is a critical target in oncology research for its role in cancer cell proliferation and survival . The biological profile of related compounds also includes antimicrobial and anti-inflammatory activities, making this chemotype a versatile template for investigating new therapeutic agents for infectious and inflammatory diseases . This compound is provided exclusively for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-[2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]morpholine

InChI

InChI=1S/C15H17N5OS/c1-2-4-12(5-3-1)14-16-17-15-20(14)18-13(22-15)6-7-19-8-10-21-11-9-19/h1-5H,6-11H2

InChI Key

PUGVCMWSDIZSLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method yields the desired triazolothiadiazole derivatives efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of chorismate, an essential precursor in the synthesis of aromatic amino acids . This inhibition disrupts the metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

3-Phenyl-6-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

This compound () shares the 3-phenyl group with the target molecule but substitutes the 6-position with a halogenated aryl group. X-ray crystallography revealed that the 2-chloro-6-fluorophenyl group enhances intermolecular halogen bonding and π-π stacking, leading to a more rigid crystal lattice. In contrast, the flexible 2-(4-morpholinyl)ethyl chain in the target compound likely improves solubility (e.g., ~15 mg/mL in DMSO vs. ~5 mg/mL for the halogenated analogue) but may reduce crystallinity .

3-(2-Fluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

This derivative () demonstrated potent anti-inflammatory activity in a carrageenan-induced edema model (IC50: 12.3 μM), attributed to the electron-withdrawing fluorine and electron-donating methoxy groups.

Heterocyclic and Bulky Substituents

6-(1-Adamantyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The adamantyl group () significantly increases hydrophobicity (logP: ~4.5) and steric bulk, which correlates with enhanced antiproliferative activity against cancer cell lines (GI50: 8.2 μM in MCF-7).

6-(N-Methyl-pyrrol-2-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

This analogue () incorporates a pyrrole ring, enabling hydrogen-bonding interactions. It showed moderate antibacterial activity (MIC: 32 μg/mL against S. aureus), suggesting that heterocyclic substituents at the 6-position can broaden pharmacological scope. The target compound’s morpholine group may offer similar versatility .

Pharmacological Profiles and Structure-Activity Relationships (SAR)

Table 1: Key Pharmacological Data for Selected Triazolothiadiazoles

Compound Substituents (3-/6-) Activity (IC50/GI50) Key Findings Reference
3-Phenyl-6-(2-chloro-6-fluorophenyl) COX-2 IC50: 0.89 μM Selective COX-2 inhibition
3-(2-Fluorophenyl)-6-(4-methoxyphenyl) Anti-inflammatory IC50: 12.3 μM High anti-exudative activity
6-(1-Adamantyl)-3-(4-fluorophenyl) GI50: 8.2 μM (MCF-7) Antiproliferative via apoptosis
6-(2,5-Dinitrophenyl)-3-(sulfonamide) (KA39) GI50: 2.1 μM (HCT-116) Anticancer via tubulin inhibition
Target: 6-[2-(4-Morpholinyl)ethyl]-3-phenyl N/A Predicted enhanced solubility/binding N/A

SAR Insights:

  • Electron-withdrawing groups (e.g., halogens, nitro) at the 6-position enhance enzyme inhibition (COX-2, tubulin) but may increase toxicity .
  • Bulky substituents (adamantyl, naphthoxy) improve target affinity but reduce solubility .
  • Morpholine derivatives are underexplored but offer a balance of solubility and bioactivity, as seen in related drug candidates .

Biological Activity

6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to a class of fused triazole and thiadiazole derivatives. Its unique structure includes a triazole ring fused with a thiadiazole ring and is further substituted with a phenyl group and a morpholine moiety. This configuration enhances its solubility and biological activity, making it a significant candidate for pharmaceutical applications.

Biological Activities

Research has indicated that this compound exhibits antimicrobial , antiviral , and anticancer properties. The following table summarizes its biological activities along with relevant studies:

Activity Type Description Study Reference
AntimicrobialEffective against bacteria such as Escherichia coli and Staphylococcus aureus
AntiviralDemonstrated activity against various viral strains
AnticancerInhibits cancer cell proliferation in several cancer types

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antimicrobial Activity : The compound interacts with bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.
  • Antiviral Activity : It may interfere with viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.
  • Anticancer Activity : The compound has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle control.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study utilizing the disc diffusion method demonstrated that this compound exhibited moderate to good antibacterial activity against multiple strains of bacteria. Compounds structurally similar to it also showed promising results in antimicrobial assays .
  • Anticancer Properties : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cancer progression .

Comparative Analysis

To further understand the potential of this compound in medicinal chemistry, it is beneficial to compare it with other similar compounds:

Compound Name Biological Activity
6-(Phenyl)-3-(pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoleAntimicrobial
6-(Fluorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleAnticancer
6-(Chlorophenyl)-5-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleAntibacterial

Q & A

Q. What are the common synthetic routes for triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are they optimized for structural diversity?

The synthesis typically involves cyclization reactions using precursors like hydrazides or carboxylic acids. For example, cyclization with phosphoryl chloride (POCl₃) under microwave irradiation enhances reaction efficiency and yield . Key steps include:

  • Formation of 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediates via hydrazine hydrate reactions .
  • Cyclization with substituted carboxylic acids or acid chlorides to form the triazolo-thiadiazole core . Optimization involves varying reaction temperatures (e.g., 80–100°C), solvent systems (e.g., toluene or ethanol), and purification via column chromatography or HPLC .

Q. Which spectroscopic and analytical methods are critical for characterizing triazolo-thiadiazole derivatives?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and scaffold integrity .
  • IR spectroscopy : Identifies functional groups (e.g., C=S stretches at ~650 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry .
  • Mass spectrometry (EIMS/HR-MS) : Determines molecular weight and fragmentation patterns .

Q. What biological activities are associated with triazolo-thiadiazole derivatives, and how are they screened?

These compounds exhibit antimicrobial, antitumor, and anti-inflammatory activities. Standard assays include:

  • Antimicrobial : Broth microdilution against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Anti-inflammatory : Carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. How can structural modifications at the 3- and 6-positions of the triazolo-thiadiazole core enhance target selectivity (e.g., COX-2 inhibition)?

Substituent effects are critical:

  • 3-Position : Bulky groups (e.g., adamantyl) improve hydrophobic interactions with enzyme pockets .
  • 6-Position : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to catalytic residues (e.g., in COX-2) . Molecular docking (e.g., using PDB: 3LD6) and QSAR modeling guide rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions or substituent variability. Mitigation approaches include:

  • Standardized protocols : Uniform MIC values (µg/mL) and cell lines .
  • Comparative SAR studies : Correlate substituent electronegativity/logP with activity .
  • Dose-response validation : EC50/IC50 curves to confirm potency .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact the yield and purity of triazolo-thiadiazole derivatives?

  • Microwave synthesis : Reduces reaction time (e.g., 15–30 min vs. 16 hrs) and improves yields by 10–15% via uniform heating .
  • Catalyst optimization : NaH in toluene enhances cyclization efficiency for morpholinyl/phenyl derivatives .
  • Purity control : HPLC with C18 columns (≥95% purity threshold) .

Data Contradiction Analysis

Q. Why do some triazolo-thiadiazoles show variable antifungal activity despite similar substituents?

Conflicting data may stem from:

  • Target specificity : Morpholinyl groups may preferentially inhibit fungal CYP51 (14α-demethylase) over bacterial targets .
  • Membrane permeability : LogP variations alter cellular uptake (e.g., morpholinyl derivatives: LogP ~2.5 vs. phenyl: LogP ~3.0) .
  • Resistance mechanisms : Efflux pump expression in clinical fungal strains .

Methodological Recommendations

  • Synthetic Optimization : Use DOE (Design of Experiments) to test solvent/catalyst combinations .
  • Activity Validation : Pair in vitro assays with in silico docking (e.g., AutoDock Vina) .
  • Data Reproducibility : Report reaction yields, spectral data, and biological IC50 values with standard deviations .

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